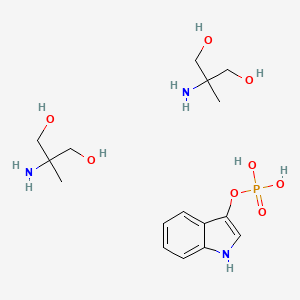

3-Indoxyl phosphate (bis(2-amino-2-methyl-1,3-propanediol))

Beschreibung

Systematic Nomenclature and CAS Registry Information

The compound 3-indoxyl phosphate, bis(2-amino-2-methyl-1,3-propanediol) salt is systematically named as 1,3-propanediol, 2-amino-2-methyl-, compd. with 1H-indol-3-yl dihydrogen phosphate (2:1). Its CAS Registry Number is 107475-12-7 . Common synonyms include:

- Y(TM)-phosphate bis(2-amino-2-methyl-1,3-propanediol) salt

- 3-Indolyl phosphate di-AMPD salt

- I-phos, di-AMPD salt

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 107475-12-7 |

| Molecular Formula | C₁₆H₃₀N₃O₈P |

| Molecular Weight | 423.4 g/mol |

| IUPAC Name | 1,3-Propanediol, 2-amino-2-methyl-, compound with 1H-indol-3-yl dihydrogen phosphate (2:1) |

The compound is formed via the ionic interaction of two molecules of 2-amino-2-methyl-1,3-propanediol (AMPD) with one molecule of 3-indoxyl phosphate.

Molecular Formula and Crystallographic Data

The molecular formula C₁₆H₃₀N₃O₈P reflects the stoichiometric ratio of 2:1 between AMPD (C₄H₁₁NO₂) and 3-indoxyl phosphate (C₈H₈NO₄P). While crystallographic data for this specific salt are not explicitly reported in the literature, structural analogs provide insights:

- The phosphate group in 3-indoxyl phosphate adopts a tetrahedral geometry, as confirmed by X-ray studies of related indolyl phosphate derivatives.

- AMPD’s hydroxyl and amino groups facilitate hydrogen bonding with the phosphate anion, stabilizing the salt.

Table 2: Molecular Composition

| Component | Molecular Formula | Quantity per Salt Molecule |

|---|---|---|

| 3-Indoxyl phosphate anion | C₈H₇NO₄P⁻ | 1 |

| AMPD cation | C₄H₁₁NO₂⁺ | 2 |

Spectroscopic Characterization and Molecular Dynamics

³¹P Nuclear Magnetic Resonance (NMR)

The ³¹P NMR spectrum of 3-indoxyl phosphate derivatives typically shows a signal near δ +1.5 to +3.5 ppm , characteristic of phosphate monoesters. In the bis-AMPD salt, deshielding effects from the ammonium groups shift this signal upfield by ~0.5 ppm due to electron density redistribution.

Infrared (IR) Spectroscopy

Key IR absorptions include:

Salt Formation Mechanism with 2-Amino-2-Methyl-1,3-Propanediol

The salt forms via acid-base neutralization between the acidic protons of 3-indoxyl phosphate and the basic amino groups of AMPD:

Reaction Scheme:

- Deprotonation :

- Ion Pairing :

Stoichiometry :

The 2:1 ratio arises from the dibasic nature of 3-indoxyl phosphate, which requires two equivalents of AMPD for complete neutralization.

Table 3: Key Thermodynamic Parameters

| Parameter | Value |

|---|---|

| pKa of 3-indoxyl phosphate | ~1.5 (first H⁺), ~6.5 (second H⁺) |

| pKa of AMPD (amine) | 8.8 |

This mechanism is corroborated by analogous phosphate-amine salt systems, where proton transfer dominates the crystallization process.

Eigenschaften

IUPAC Name |

2-amino-2-methylpropane-1,3-diol;1H-indol-3-yl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8NO4P.2C4H11NO2/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;2*1-4(5,2-6)3-7/h1-5,9H,(H2,10,11,12);2*6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYRYPWVJYBYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)N.CC(CO)(CO)N.C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60910338 | |

| Record name | 1H-Indol-3-yl dihydrogen phosphate--2-amino-2-methylpropane-1,3-diol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60910338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107475-12-7 | |

| Record name | 1,3-Propanediol, 2-amino-2-methyl-, compd. with 1H-indol-3-yl dihydrogen phosphate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107475127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-3-yl dihydrogen phosphate--2-amino-2-methylpropane-1,3-diol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60910338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclic Acetal Formation

The process begins with the reaction of acrolein and an aliphatic diol (e.g., 1,3-butanediol) to form a cyclic acetal. Under conventional conditions, this step yields intermediates such as 2-vinyl-5-methyl-1,3-dioxane or 2-vinyl-4-methyl-1,3-dioxane. The choice of diol influences the acetal structure, with recycling of mixed diols enhancing selectivity for AMPD in subsequent steps.

Hydroformylation and Isomer Control

Hydroformylation of the cyclic acetal is conducted using a rhodium complex catalyst (e.g., Rh₆(CO)₁₆) under specific conditions:

This step generates linear and branched aldehydes, with the linear-to-branched isomer ratio dictating recycling efficiency. Lower ratios (e.g., 0.67) reduce the number of cycles required to maximize AMPD yield. For instance, a linear-to-branched ratio of 0.89 produces a diol mixture containing 75% AMPD after 15 cycles and >90% after 25 cycles.

Hydrogenation and Hydrolysis

The aldehydes are hydrogenated using Raney nickel at 30–130°C and 100–5,000 psig, followed by hydrolysis to split the acetal ring. This yields 1,4-butanediol (BAD), AMPD, and residual diols. Distillation separates BAD (boiling point: 230°C) from AMPD (boiling point: 214°C), with the latter recycled to optimize purity.

Table 1: Key Reaction Parameters for AMPD Synthesis

Salt Formation: Combining AMPD and 3-Indoxyl Phosphate

The final step involves neutralizing 3-indoxyl phosphate with AMPD in a 1:2 molar ratio. The reaction proceeds as:

Table 2: Salt Formation Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMSO, ethanol, or aqueous buffer | |

| Temperature | 20–25°C (ambient) | |

| Stoichiometry | 1:2 (phosphate:AMPD) | |

| Storage | -15°C, desiccated, protected from light |

Process Optimization and Challenges

Catalyst Efficiency in Hydroformylation

Rhodium catalysts outperform cobalt analogs in hydroformylation, offering higher turnover numbers and selectivity. However, ligand choice (e.g., trialkyl phosphites) affects isomer ratios. For instance, triphenyl phosphite increases branched isomer formation, reducing recycling cycles.

Recycling and Purity Enhancement

Recycling mixed diols (AMPD and 1,3-butanediol) through 15–25 cycles progressively enriches AMPD content:

This approach minimizes waste and aligns with green chemistry principles.

Solubility and Formulation Considerations

The salt’s solubility in DMSO (25 mg/mL) and corn oil (10:90 v/v) informs formulation strategies for biological applications. Stability tests recommend dry, dark storage at -15°C to prevent hydrolysis.

Industrial-Scale Production Strategies

Analyse Chemischer Reaktionen

Types of Reactions

3-Indoxyl phosphate, bis(2-amino-2-methyl-1,3-propanediol) salt undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by alkaline phosphatase to release indoxyl, which further oxidizes to form indigo dye.

Oxidation: The indoxyl formed from hydrolysis can be oxidized in the presence of oxygen to produce a blue-colored indigo dye.

Common Reagents and Conditions

Hydrolysis: Typically involves alkaline phosphatase under physiological pH conditions.

Oxidation: Requires molecular oxygen or other oxidizing agents.

Major Products

Indigo Dye: Formed from the oxidation of indoxyl, which is a major product of the hydrolysis reaction.

Wissenschaftliche Forschungsanwendungen

Biochemical Assays

One of the primary applications of 3-Indoxyl phosphate, bis(2-amino-2-methyl-1,3-propanediol) salt is in biochemical assays, particularly those involving enzyme activity. The compound serves as a substrate for various enzymes, enabling the detection and quantification of enzymatic reactions.

Case Study: Chemiluminescence Assays

Research has demonstrated that indoxyl phosphates can be utilized in chemiluminescence-based assays. These assays detect or quantify enzymes that catalyze the hydrolysis of indoxyl esters. The resulting chemiluminescent signals provide ultra-sensitive detection methods for biological and environmental substances .

Applications include :

- Immunoassays

- Nucleic acid hybridization assays

- Receptor assays

These applications are crucial in clinical diagnostics and environmental monitoring.

Enzyme Substrates

3-Indoxyl phosphate is frequently used as a substrate in enzyme assays to determine enzyme activity levels. For example, it can be employed to assess alkaline phosphatase activity, which is significant in clinical diagnostics for liver function tests.

Data Table: Enzyme Activity Detection

| Enzyme | Substrate Used | Detection Method |

|---|---|---|

| Alkaline Phosphatase | 3-Indoxyl Phosphate | Colorimetric assay |

| β-Galactosidase | Indoxyl β-D-galactopyranoside | Fluorometric assay |

| Horseradish Peroxidase | Indoxyl phosphate derivatives | Chemiluminescence |

Pharmaceutical Applications

The compound has potential pharmaceutical applications due to its role in modulating biological pathways. Research indicates that derivatives of amino-propanediol compounds can exhibit pain inhibitory activity and may be useful in developing new analgesics with fewer side effects .

Case Study: Pain Management

In studies involving pain management, compounds similar to 3-Indoxyl phosphate have been shown to activate specific receptors that inhibit adenylate cyclase activity, suggesting potential therapeutic benefits in managing chronic pain conditions .

Environmental Monitoring

Due to its sensitivity and specificity, 3-Indoxyl phosphate is also used in environmental monitoring. It can detect specific enzymes produced by microbial populations in soil and water samples, providing insights into ecological health and pollution levels.

Case Study: Soil Microbial Activity

Research conducted on soil samples demonstrated that using 3-Indoxyl phosphate as a substrate allowed for the quantification of microbial enzyme activities linked to nutrient cycling processes . This application is vital for understanding soil health and fertility.

Wirkmechanismus

The compound acts as a substrate for alkaline phosphatase. When the enzyme acts on 3-Indoxyl phosphate, bis(2-amino-2-methyl-1,3-propanediol) salt, it removes the phosphate group, resulting in the formation of indoxyl. Indoxyl then undergoes oxidation to form indigo dye, which can be visually detected. This mechanism is utilized in various assays to measure enzyme activity.

Vergleich Mit ähnlichen Verbindungen

4-Methylumbelliferyl Phosphate, Bis(2-Amino-2-Methyl-1,3-Propanediol) Salt (CAS 107475-10-5)

- Detection Method : Fluorogenic. Hydrolysis releases 4-methylumbelliferone, which emits blue fluorescence (λex/λem = 360/450 nm).

- Applications: Quantitative ALP assays, molecular phylogeny analyses (e.g., dinoflagellate detection), and high-throughput screening due to superior sensitivity (detection limits ~0.1–1.0 mU/mL) .

- Drawbacks : Requires UV/fluorescence instrumentation and is unsuitable for histochemistry due to soluble end products.

- Cost : $147.00–$270.00 for 100–250 mg .

Mono(4-Nitrophenyl) Phosphate 2-Ethyl-2-Amino-1,3-Propanediol Salt (CAS 62796-28-5)

- Detection Method: Chromogenic. Releases yellow p-nitrophenol (λmax = 405 nm) upon hydrolysis.

- Applications : Routine ALP activity measurement in clinical biochemistry (e.g., liver function tests) and educational laboratories.

- Sensitivity : Lower than fluorogenic substrates (detection limits ~1–10 mU/mL).

- Cost : Generally cheaper but less versatile for complex assays .

Thymolphthalein Monophosphate 2-Amino-2-Methyl-1,3-Propanediol Salt (CAS 52279-66-0)

- Detection Method : Chromogenic. Releases thymolphthalein, which turns blue in alkaline conditions.

- Applications : Titration-based ALP assays and specialized histochemistry.

Performance Comparison Table

Key Research Findings

3-Indoxyl Phosphate in Osteogenesis Studies : Used to stain ALP activity in human iPS cells and rat mesenchymal stem cells during osteogenic differentiation. The insoluble precipitate localizes enzyme activity spatially, making it ideal for microscopy .

4-Methylumbelliferyl Phosphate in Environmental Monitoring : Detected low concentrations of ALP in algal blooms, aiding ecological risk assessments .

p-Nitrophenyl Phosphate in Clinical Labs : Remains the gold standard for automated ALP assays due to cost-effectiveness and simplicity, despite lower sensitivity .

Biologische Aktivität

3-Indoxyl phosphate, bis(2-amino-2-methyl-1,3-propanediol) salt is a compound that serves primarily as a substrate for alkaline phosphatase in histochemical applications. Its biological activity is significant in various biochemical pathways and has implications in proteomics research and enzyme assays. This article reviews the biological activity of this compound, including its role in enzymatic reactions, potential applications in medical research, and relevant case studies.

- Molecular Formula : C16H30N3O8P

- CAS Number : 107475-12-7

- Structure : The compound consists of an indoxyl phosphate moiety linked to a bis(2-amino-2-methyl-1,3-propanediol) structure, which contributes to its solubility and reactivity in biological systems.

Enzymatic Substrate

3-Indoxyl phosphate is primarily recognized as a substrate for alkaline phosphatase. This enzyme catalyzes the hydrolysis of phosphate esters, which is crucial for various biological processes including:

- Dephosphorylation : The removal of phosphate groups from molecules, which can alter their activity and function.

- Signal Transduction : Involved in cellular signaling pathways that regulate metabolism and gene expression.

The substrate's ability to produce indoxyl upon enzymatic action makes it useful for histochemical staining techniques to visualize alkaline phosphatase activity in tissues.

Case Studies

-

Histochemical Applications :

A study demonstrated the use of 3-Indoxyl phosphate in detecting alkaline phosphatase activity in liver tissues. The resulting indigo dye formation allowed for clear visualization under microscopy, confirming the compound's utility in histological studies . -

Proteomics Research :

In proteomics, 3-Indoxyl phosphate has been employed to assess enzyme kinetics and interactions within metabolic pathways. Its role as a substrate enables researchers to investigate enzyme activities under various conditions, providing insights into metabolic regulation . -

Cyanobacterial Metabolism :

Research on filamentous cyanobacteria highlights the compound's relevance in metabolic network analysis. It was found that 3-Indoxyl phosphate plays a role in the assimilation of phosphorus, impacting overall cellular metabolism and growth under nutrient-limited conditions .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 378.49 g/mol |

| Solubility | Soluble in water |

| pH Range | Stable between pH 6-8 |

| Enzyme Activity | Alkaline phosphatase substrate |

Q & A

Q. What is the primary biochemical application of 3-indoxyl phosphate, bis(2-amino-2-methyl-1,3-propanediol) salt, and how does it function in enzyme assays?

This compound serves as a chromogenic substrate for alkaline phosphatase (AP) in histochemical and spectrophotometric assays. Upon enzymatic hydrolysis, the phosphate group is cleaved, releasing indoxyl derivatives that oxidize to form insoluble indigo pigments, enabling visual or spectroscopic detection of AP activity. Its stability across a broad pH range (e.g., pH 9.5–10.4) and compatibility with AMPD-based buffers make it suitable for kinetic studies and enzyme mechanism analysis .

Q. How does the AMPD component influence the compound’s performance in biochemical assays?

The bis(2-amino-2-methyl-1,3-propanediol) (AMPD) salt acts as a buffering agent, maintaining pH stability (typically pH 9.5–10.4) during AP-catalyzed reactions. AMPD’s tertiary amine structure minimizes interference with metal-dependent enzymes and reduces background noise in colorimetric assays. However, AMPD can form weak complexes with divalent cations (e.g., Mg²⁺, Ca²⁺), which may require optimization of ion concentrations in reaction buffers .

Q. What are the recommended storage conditions and shelf-life considerations for this compound?

Store lyophilized powder at –20°C in desiccated conditions to prevent hydrolysis. For working solutions, prepare in 0.1–0.2 M AMPD or Tris-HCl buffers (pH 9.5–10.4) and use immediately to avoid spontaneous degradation. Long-term stability in aqueous solutions is limited due to gradual phosphate ester hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate interference from metal ions in AP assays using this substrate?

Metal ions (e.g., Zn²⁺, Cu²⁺) may inhibit AP activity or form precipitates with indoxyl derivatives. To address this:

- Include chelators like EDTA (1–5 mM) in the buffer to sequester free metal ions.

- Pre-treat samples with dialysis or size-exclusion chromatography to remove endogenous metal contaminants.

- Validate assays using metal-free controls and compare kinetic parameters (e.g., Kₘ, Vₘₐₓ) under varying ion concentrations .

Q. What experimental strategies can resolve discrepancies in AP activity measurements between 3-indoxyl phosphate and alternative substrates (e.g., p-nitrophenyl phosphate)?

Discrepancies may arise due to differences in substrate specificity, solubility, or detection sensitivity. To reconcile

- Perform parallel assays with both substrates under identical buffer conditions (e.g., 0.2 M AMPD, pH 9.9).

- Quantify reaction products via HPLC or mass spectrometry to confirm hydrolysis efficiency.

- Compare extinction coefficients: 3-indoxyl derivatives (λₘₐₓ ~ 600 nm) vs. p-nitrophenol (λₘₐₓ 405 nm) .

Q. How can the synthesis of 3-indoxyl phosphate, bis(2-amino-2-methyl-1,3-propanediol) salt be adapted for isotopic labeling studies?

To synthesize isotopically labeled variants (e.g., ³²P or ¹⁵N):

Q. What are the implications of AMPD’s buffering capacity in chromatin or bone regeneration studies involving AP activity?

In cell-based systems (e.g., MC3T3-E1 osteoblasts), AMPD buffers (pH 9.9) enhance AP staining clarity by minimizing cytoplasmic background. However, prolonged exposure to high-pH buffers (>30 min) may alter cell membrane integrity. Optimize incubation times (e.g., 20–30 min at 37°C) and counterstain with hematoxylin to preserve nuclear morphology .

Q. How does the compound’s performance vary in gel-based vs. solution-phase AP assays?

In polyacrylamide gels, the insoluble indigo product localizes AP activity spatially, useful for zymography. In solution assays, turbidity from precipitated indigo may require centrifugation or filtration before spectrophotometric readings. For quantitative studies, correlate optical density with enzyme concentration using a standard curve .

Troubleshooting and Methodological Notes

Q. How to address precipitation issues during AP assays with this substrate?

Precipitation can result from excessive indoxyl oxidation or metal contamination. Remedies include:

Q. What controls are essential when using this compound in histochemical staining?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.